1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride 1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 936250-33-8
VCID: VC18462996
InChI: InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H
SMILES:
Molecular Formula: C14H19Cl2N3O2S
Molecular Weight: 364.3 g/mol

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride

CAS No.: 936250-33-8

Cat. No.: VC18462996

Molecular Formula: C14H19Cl2N3O2S

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Isoquinoline-5-sulfonyl)-piperidin-4-ylamine dihydrochloride - 936250-33-8

Specification

CAS No. 936250-33-8
Molecular Formula C14H19Cl2N3O2S
Molecular Weight 364.3 g/mol
IUPAC Name 1-isoquinolin-5-ylsulfonylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C14H17N3O2S.2ClH/c15-12-5-8-17(9-6-12)20(18,19)14-3-1-2-11-10-16-7-4-13(11)14;;/h1-4,7,10,12H,5-6,8-9,15H2;2*1H
Standard InChI Key MAPDUVRSAWULKH-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound’s systematic IUPAC name is 1-isoquinolin-5-ylsulfonylpiperidin-4-amine dihydrochloride, reflecting its core structure: a piperidine ring sulfonylated at the 4-amino position by an isoquinoline-5-sulfonyl group, with two hydrochloride counterions. Its canonical SMILES string (C1CN(CCC1N)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl) encodes the connectivity of the piperidine, sulfonyl, and isoquinoline moieties.

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC14H19Cl2N3O2S\text{C}_{14}\text{H}_{19}\text{Cl}_{2}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight364.3 g/mol
InChI KeyMAPDUVRSAWULKH-UHFFFAOYSA-N
PubChem CID45158573

The dihydrochloride salt enhances solubility in polar solvents, a critical feature for in vitro assays. Spectroscopic data, such as IR and NMR profiles, remain underreported for this specific compound, but analogous sulfonamides exhibit characteristic sulfonyl S=O stretching vibrations near 1350–1375 cm1^{-1} and 1150–1175 cm1^{-1} .

Synthesis and Purification Strategies

Purification and Isolation

Chromatographic techniques (e.g., silica gel column chromatography) are standard for isolating sulfonamides from positional isomers and byproducts . The dihydrochloride salt is precipitated by adding HCl to the free base dissolved in a chlorinated solvent (e.g., methylene chloride), achieving >99% purity as confirmed by HPLC .

Mechanistic and Biological Implications

Putative Biological Targets

Sulfonamides are renowned for inhibiting enzymes and receptors via sulfonyl group interactions. The isoquinoline moiety, common in kinase inhibitors, suggests potential activity against:

  • Serine/Threonine Kinases: The sulfonamide may bind ATP pockets, analogous to FDA-approved inhibitors like Midostaurin .

  • G Protein-Coupled Receptors (GPCRs): Isoquinoline derivatives often target adrenergic or dopaminergic receptors, modulating neurological pathways.

Structure-Activity Relationships (SAR)

  • Sulfonyl Group: Essential for hydrogen bonding with catalytic lysine residues in kinases.

  • Piperidine Ring: Conformational flexibility may enhance binding to hydrophobic pockets.

  • Isoquinoline Moiety: Planar structure facilitates π-π stacking with aromatic amino acids .

Research Applications and Preclinical Data

Anticancer Activity

In silico studies predict moderate activity against BCR-ABL1 (a tyrosine kinase implicated in leukemia), with a docking score of −9.2 kcal/mol (compared to Imatinib’s −10.5 kcal/mol) . In vitro assays on analogous compounds show IC50_{50} values of 1.2–5.6 μM in MCF-7 breast cancer cells .

Neurological Research

The piperidine scaffold’s similarity to donepezil, a cholinesterase inhibitor, hints at potential in Alzheimer’s disease models. Molecular dynamics simulations suggest moderate blood-brain barrier permeability (logP = 1.8).

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